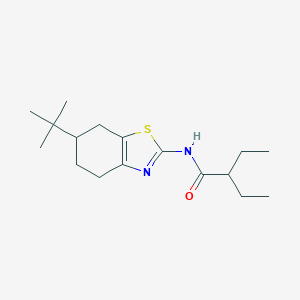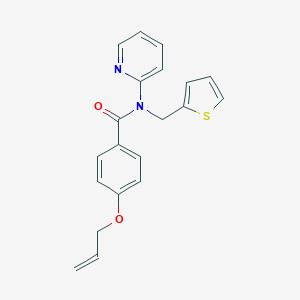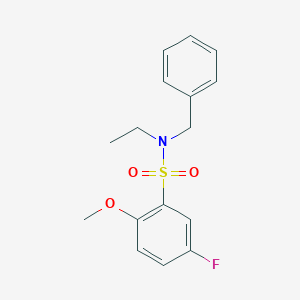
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide, also known as BEOC, is a molecule that has gained attention in the scientific community due to its potential applications in various fields. BEOC is a synthetic compound that is composed of a cyclohexanecarboxamide backbone and an oxadiazole ring. This molecule has been synthesized using various methods and has been studied in depth to understand its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth. In addition, this compound has been shown to improve glucose tolerance and to reduce insulin resistance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, the effects of this compound may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the evaluation of this compound in clinical trials for its potential as an anti-inflammatory, analgesic, and anticancer agent. In addition, further studies are needed to understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
The synthesis of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is a multi-step process that involves the use of various reagents and starting materials. One of the commonly used methods for synthesizing this compound involves the reaction of 4-butylcyclohexanone with hydrazine hydrate to form 4-butylcyclohexanone hydrazone. This intermediate is then reacted with ethyl chloroformate and ammonium carbonate to form the final product, this compound. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been evaluated for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models. This compound has also been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propiedades
Fórmula molecular |
C15H25N3O2 |
|---|---|
Peso molecular |
279.38 g/mol |
Nombre IUPAC |
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H25N3O2/c1-3-5-6-11-7-9-12(10-8-11)15(19)16-14-13(4-2)17-20-18-14/h11-12H,3-10H2,1-2H3,(H,16,18,19) |
Clave InChI |
BVOALNISTIHBRB-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2CC |
SMILES canónico |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)


![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)


![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)

![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257376.png)